molecular formula C10H9NS B11715172 5-Methyl-3-phenylisothiazole

5-Methyl-3-phenylisothiazole

Cat. No.: B11715172
M. Wt: 175.25 g/mol
InChI Key: QHGIJBYILYALFB-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-1,2-thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, 5-methyl-3-phenyl-1,2-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide .

Industrial Production Methods

In industrial settings, the production of 5-methyl-3-phenyl-1,2-thiazole may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-methyl-3-phenyl-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-1,2-thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes and receptors, modulating biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, while the methyl group at the 5-position influences its reactivity and stability .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

5-methyl-3-phenyl-1,2-thiazole

InChI

InChI=1S/C10H9NS/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

QHGIJBYILYALFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NS1)C2=CC=CC=C2

Origin of Product

United States

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